Ethylmercurithiosalicylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethylmercurithiosalicylic acid (EMTS) is a chemical compound that has been used in scientific research for many years. It is a derivative of salicylic acid and contains mercury as a key component. EMTS is a versatile compound that has been used in a variety of applications, from biochemical research to medical imaging. In

Applications De Recherche Scientifique

Scientific Research Applications of Ethylmercurithiosalicylic Acid

Cellular Toxicity and Neurological Impact Ethylmercurithiosalicylic acid, also known as Thimerosal, has been studied for its effects on human neuronal and fetal cells. Research indicates that it can induce significant cellular toxicity in these cells at low nanomolar concentrations. The toxicity is characterized by mitochondrial damage, reduced oxidative-reduction activity, cellular degeneration, and cell death. These findings are relevant for understanding the potential risks associated with Thimerosal exposure in medical products, including its implications in the pathophysiology of autistic disorders (Geier, King, & Geier, 2009).

Detection in Cosmetics Ethylmercurithiosalicylic acid has been detected in cosmetics using high-performance liquid chromatography-inductively coupled plasma-mass spectrometry. This method is effective for separating and quantifying ethylmercurithiosalicylic acid and other mercury species in cosmetic products, highlighting its presence and potential exposure risks in everyday items (Duan Wen-feng, 2013).

Blood-Brain Barrier Penetration Research examining whether ethylmercurithiosalicylic acid crosses the blood-brain barrier reveals that it does indeed cross the barrier and can convert to highly toxic inorganic mercury compounds within the brain. This process is facilitated by active transport systems and results in significant and persistent mercury tissue binding in the brain, even without concurrent detectable blood mercury levels (Kern, Geier, Homme, & Geier, 2019).

Gastro-Protective Effects Thimerosal (ethylmercurithiosalicylate) has shown gastro-protective effects in animal studies. It was found to significantly reduce gastric secretion and acidity, and protected against ethanol-induced gastric injury. This effect is attributed to its ability to reduce acid secretion, oxidative stress, and neutrophil activity, highlighting a potential therapeutic application (Al Moutaery, 2003).

Systemic Autoimmunity Induction in Mice Ethylmercurithiosalicylic acid has been observed to induce systemic autoimmune conditions in genetically susceptible mice. This is evidenced by a dose-related pattern of antinucleolar antibodies and the development of tissue immune-complex deposits. The study provides insights into the immunological effects and potential risks of ethylmercurithiosalicylic acid exposure (Havarinasab, Lambertsson, Qvarnström, & Hultman, 2004).

Propriétés

Numéro CAS |

148-61-8 |

|---|---|

Nom du produit |

Ethylmercurithiosalicylic acid |

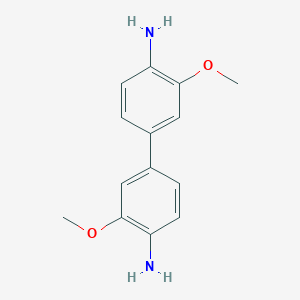

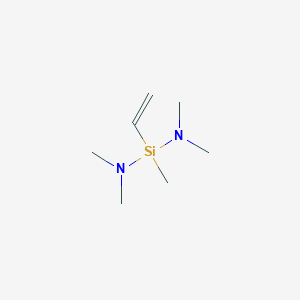

Formule moléculaire |

C9H10HgO2S |

Poids moléculaire |

382.83 g/mol |

Nom IUPAC |

(2-carboxyphenyl)sulfanyl-ethylmercury |

InChI |

InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-1 |

Clé InChI |

HXQVQGWHFRNKMS-UHFFFAOYSA-M |

SMILES isomérique |

CC[Hg+].C1=CC=C(C(=C1)C(=O)O)[S-] |

SMILES |

CC[Hg]SC1=CC=CC=C1C(=O)O |

SMILES canonique |

CC[Hg+].C1=CC=C(C(=C1)C(=O)O)[S-] |

Autres numéros CAS |

148-61-8 736071-66-2 |

Synonymes |

2-(ethylmercuriothio)benzoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)

![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)

![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)